1,8-Cineol-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

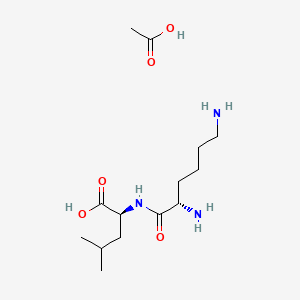

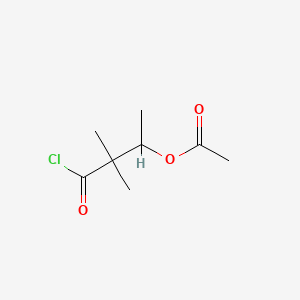

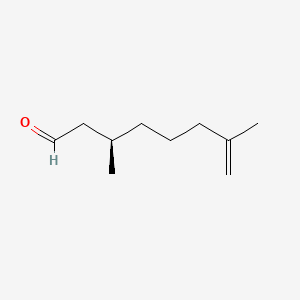

1,8-Cineol-d3, also known as Eucalyptol, is a monoterpenoid and a colorless liquid . It is a major constituent of eucalyptus species and is known for its anti-inflammatory, antioxidant, bronchodilatory, antiviral, and antimicrobial effects . The molecular formula of 1,8-Cineol-d3 is C10H15D3O and it has a molecular weight of 157.272 .

Synthesis Analysis

1,8-Cineol can be produced using cyanobacteria . In a study, the 1,8-cineole synthase gene in Streptomyces clavuligerus ATCC 27064 was introduced and overexpressed in the cyanobacterium Synechococcus elongatus PCC 7942 . This resulted in the production of 1,8-cineole via photosynthesis without supplementing any carbon source . Another method involves assembling the 2-oxabicyclo[2.2.2]octane system based on Diels–Alder adducts of levoglucosenone with isoprene and butadiene .

Molecular Structure Analysis

The molecular structure of 1,8-Cineol-d3 is also available as a 2d Mol file or as a computed 3d SD file .

Chemical Reactions Analysis

1,8-Cineol has been shown to modulate QS-related bacterial receptors and the cellular characteristics of the bacterial shape and size . It also has antimicrobial activity and can prevent the proliferation of bacteria .

Physical And Chemical Properties Analysis

1,8-Cineol-d3 has a fresh camphor-like odor and a spicy, cooling taste . It is insoluble in water, but miscible with organic solvents . Eucalyptol forms crystalline adducts with hydrohalic acids .

科学的研究の応用

Anticancer Activity : Sampath et al. (2018) found that 1,8-Cineole, isolated from Callistemon citrinus, induced G2/M arrest in skin carcinoma cells through the upregulation of the p53 signaling pathway, suggesting its potential as a candidate for skin carcinoma treatment (Sampath et al., 2018).

Anti-inflammatory and Analgesic Effects : Santos and Rao (2000) reported that 1,8-Cineole has anti-inflammatory and antinociceptive effects, inhibiting experimental inflammation in rats and mice, which supports its use as an anti-inflammatory and analgesic agent (Santos & Rao, 2000).

Pharmacological Properties : A review by Cai et al. (2020) highlighted the extensive pharmacological properties of 1,8-Cineole, including its anti-inflammatory and antioxidant activities, primarily through the regulation of NF-κB and Nrf2, and its use in treating respiratory and cardiovascular diseases (Cai et al., 2020).

Antidiarrheal Effect : Jalilzadeh-amin and Maham (2015) demonstrated that 1,8-Cineole has antispasmodic and antisecretory activities, rationalizing its traditional use in treating gastrointestinal issues like diarrhea (Jalilzadeh-amin & Maham, 2015).

Endothelial Cell Dysfunction Amelioration : Linghu et al. (2016) found that 1,8-Cineole ameliorated lipopolysaccharide-induced injury in human umbilical vein endothelial cells by suppressing NF-κB signaling (Linghu et al., 2016).

Gastroprotective Action : Caldas et al. (2015) identified 1,8-Cineole as an important ulcer healing agent, with its gastroprotective effect involving antioxidant and cytoprotective mechanisms (Caldas et al., 2015).

Cardiovascular Disease Treatment : Wang et al. (2021) showed that 1,8-Cineole attenuated cardiac hypertrophy in heart failure by inhibiting the miR-206-3p/SERP1 pathway, suggesting its potential in heart failure treatment (Wang et al., 2021).

Antibacterial Activity : Lima et al. (2021) developed a nanoemulsion containing 1,8-Cineole, enhancing its antibacterial activity against Gram-positive strains, indicating its potential in pharmaceutical applications (Lima et al., 2021).

Safety And Hazards

1,8-Cineol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

1,8-Cineol has been shown to reduce mucin-filled goblet cells and MUC2-gene expression associated with an attenuated NF-κB-activity in human nasal slice cultures . This suggests that these effects partially account for the clinical benefits of 1,8-Cineol-based therapy during rhinosinusitis . Therefore, topical application of 1,8-Cineol may offer a novel therapeutic approach to reduce bacteria-induced mucus hypersecretion .

特性

IUPAC Name |

4,6,6-trideuterio-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3/i6D2,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEGYLXZBRQIMU-OJYSAGIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(O1)(CC2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC2(CCC1(OC2(C)C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Cineol-d3 | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-2-Oxa-7a-azacyclopent[cd]inden-1-one, 4-ethylidene-2a,3,4,6,7,7b-hexahydro-3-hydroxy-, [2aS-(2a](/img/no-structure.png)

![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)

![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)